N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 573945-54-7) is a synthetic organic compound distinguished by its hybrid heterocyclic architecture. It integrates a chloro-substituted methoxyphenyl group, a 1,2,4-triazole ring functionalized with pyrazine, and a sulfanylacetamide linker . This structural complexity positions it within a class of triazole derivatives widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Its molecular weight is approximately 372.86 g/mol, and it serves as a scaffold for medicinal chemistry optimization due to its reactivity with reagents such as hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and sodium azide (substitution) .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-4-25-17(14-9-20-5-6-21-14)23-24-18(25)28-10-16(26)22-13-7-11(2)12(19)8-15(13)27-3/h5-9H,4,10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHCXBANKWIGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573945-54-7 | |
| Record name | N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro group
- A methoxy group
- A methyl group on the phenyl ring
- A triazole ring linked via a thioether bond
This structural diversity contributes to its biological activity, particularly in the context of pharmacological applications.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. For instance, derivatives of triazole have been noted for their ability to inhibit fungal growth and bacterial infections due to their interference with cell wall synthesis and enzyme activity .
Antidiabetic Potential
Preliminary studies have shown that compounds with similar structures can activate glucokinase, an important enzyme in glucose metabolism. This suggests that this compound may possess antidiabetic properties. In vitro assays have demonstrated that related triazole derivatives exhibit potent antidiabetic activity, indicating a potential role for this compound in managing diabetes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The triazole ring may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors involved in cellular signaling pathways, leading to changes in cell function and metabolism.
- Antimicrobial Mechanisms : Similar compounds disrupt cell wall synthesis or inhibit nucleic acid synthesis in pathogens .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of triazole-containing compounds:
These studies highlight the promising biological activities associated with triazole derivatives and support further investigation into this compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of the chloro, methoxy, and methyl groups contributes to its unique properties that may enhance its efficacy in various applications.
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific structure of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suggests potential effectiveness against bacterial and fungal infections due to its ability to inhibit cell wall synthesis and disrupt metabolic pathways.
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Anticancer Properties :
- Triazole derivatives have been studied for their anticancer effects. The compound's unique substituents may interact with specific cancer cell pathways, leading to apoptosis or cell cycle arrest. Case studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models.
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Anti-inflammatory Effects :
- Inflammation is a critical factor in many diseases, including arthritis and cardiovascular conditions. The compound's structural components may contribute to anti-inflammatory activity by modulating cytokine production or inhibiting inflammatory mediators.
Agricultural Applications
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Fungicides :
- Given the compound's triazole structure, it could be explored as a fungicide in agricultural settings. Triazoles are commonly used to control fungal diseases in crops, and this compound may offer a new option for disease management strategies.
-
Plant Growth Regulators :
- There is potential for this compound to be tested as a plant growth regulator, promoting better growth and resistance to environmental stressors due to its biochemical properties.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Overview
The compound’s key structural features include:
- 4-Chloro-2-methoxy-5-methylphenyl group : Enhances lipophilicity and influences receptor binding.
- 4-Ethyl-5-(pyrazin-2-yl)-1,2,4-triazole : The pyrazine substituent contributes to π-π stacking interactions, while the ethyl group modulates steric effects.
- Thioacetamide bridge : Facilitates redox-mediated interactions with biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Pyrazine vs. Thiophene/Thiazole : Pyrazine-containing derivatives (e.g., the target compound) exhibit superior binding to NADPH oxidase compared to thiophene or thiazole analogues, likely due to enhanced hydrogen-bonding interactions .
- Substituent Effects : Chloro and methoxy groups on the phenyl ring significantly improve metabolic stability. For example, the target compound’s 4-chloro-2-methoxy-5-methylphenyl group reduces cytochrome P450-mediated oxidation compared to unsubstituted analogues .
- Biological Spectrum : Unlike pyridine-based derivatives (e.g., VUAA-1), which target insect olfactory receptors, the target compound shows broader antifungal activity against Candida albicans (MIC: 8 µg/mL) due to its dual triazole-pyrazine pharmacophore .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
